molecular formula C22H23N3O2S B6499044 4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide CAS No. 946267-77-2

4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B6499044
CAS No.: 946267-77-2
M. Wt: 393.5 g/mol
InChI Key: ZZSIGSPPFBXCKH-UHFFFAOYSA-N
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Description

The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methylphenyl group, a butanamide group, and a methylsulfanylphenyl group. Pyridazine derivatives have been studied for their biological activities .


Molecular Structure Analysis

The molecular structure would be largely determined by the pyridazine ring, with the various attached groups contributing to the overall shape and properties of the molecule. The presence of the amide group could result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyridazine derivatives have been found to have various biological activities, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, exploring its potential use in the development of new drugs, or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-9-11-17(12-10-16)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)28-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIGSPPFBXCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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